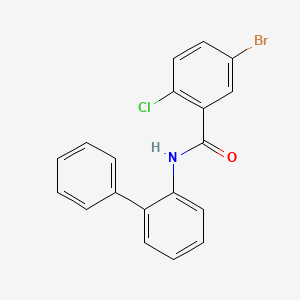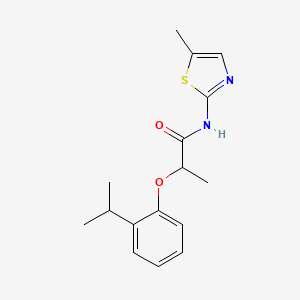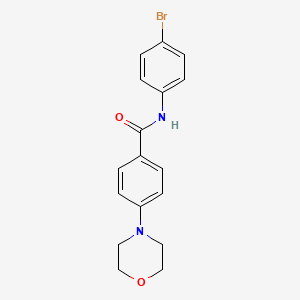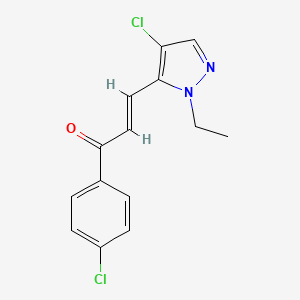
N-2-biphenylyl-5-bromo-2-chlorobenzamide
Übersicht
Beschreibung
N-2-biphenylyl-5-bromo-2-chlorobenzamide, also known as BRB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BRB belongs to the class of N-arylbenzamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of N-2-biphenylyl-5-bromo-2-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and viral replication. For example, N-2-biphenylyl-5-bromo-2-chlorobenzamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines (Zhang et al., 2015). In addition, N-2-biphenylyl-5-bromo-2-chlorobenzamide has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and cancer progression (Li et al., 2016). Furthermore, N-2-biphenylyl-5-bromo-2-chlorobenzamide has been found to inhibit the HBV X protein, which is essential for viral replication (Liu et al., 2018).
Biochemical and Physiological Effects
N-2-biphenylyl-5-bromo-2-chlorobenzamide has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-2-biphenylyl-5-bromo-2-chlorobenzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins (Li et al., 2016). In addition, N-2-biphenylyl-5-bromo-2-chlorobenzamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages (Zhang et al., 2015). Furthermore, N-2-biphenylyl-5-bromo-2-chlorobenzamide has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects (Wang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-2-biphenylyl-5-bromo-2-chlorobenzamide in lab experiments is its relatively low toxicity compared to other compounds that have similar biological activities. In addition, N-2-biphenylyl-5-bromo-2-chlorobenzamide is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one limitation of using N-2-biphenylyl-5-bromo-2-chlorobenzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-2-biphenylyl-5-bromo-2-chlorobenzamide. One area of research is to investigate the potential of N-2-biphenylyl-5-bromo-2-chlorobenzamide as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. In addition, further studies are needed to elucidate the mechanism of action of N-2-biphenylyl-5-bromo-2-chlorobenzamide and to identify its molecular targets. Furthermore, future research may focus on developing more potent analogs of N-2-biphenylyl-5-bromo-2-chlorobenzamide with improved solubility and bioavailability for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-2-biphenylyl-5-bromo-2-chlorobenzamide has been investigated for its potential therapeutic applications in various fields of research. In cancer research, N-2-biphenylyl-5-bromo-2-chlorobenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation (Li et al., 2016). In addition, N-2-biphenylyl-5-bromo-2-chlorobenzamide has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines (Zhang et al., 2015). N-2-biphenylyl-5-bromo-2-chlorobenzamide has also been studied for its potential antiviral properties, particularly against the hepatitis B virus (HBV) (Liu et al., 2018). Furthermore, N-2-biphenylyl-5-bromo-2-chlorobenzamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain (Wang et al., 2019).
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClNO/c20-14-10-11-17(21)16(12-14)19(23)22-18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDFEYBTJRMLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(dimethylamino)sulfonyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4849069.png)
![3-allyl-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849076.png)

![2-chloro-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4849090.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4849097.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4849102.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4849114.png)

![propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4849134.png)


![N-allyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4849150.png)
![1,1'-[1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4849160.png)
![N-2-pyrimidinyl-4-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4849171.png)